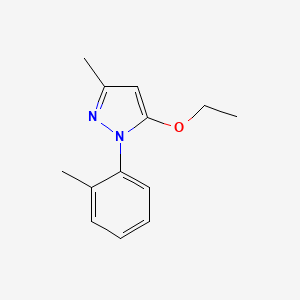
5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Ethoxy-3-methyl-1-(o-tolyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.
Overview of Pyrazole Compounds
Pyrazoles are recognized for their medicinal significance due to their ability to interact with various biological targets. They exhibit a range of activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The versatility of the pyrazole scaffold allows for modifications that enhance specific biological activities, making it a focal point in drug design and development .
This compound has the chemical formula C12H14N2O. The structural features contribute significantly to its biological activity. The presence of the ethoxy group and the o-tolyl moiety are critical for enhancing its interaction with biological targets .
Anti-inflammatory Activity
Research indicates that various pyrazole derivatives exhibit potent anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Case Study: A derivative closely related to this compound demonstrated comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been widely documented. Compounds within this class have shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 100 µg/mL |
This table illustrates the effectiveness of similar pyrazole compounds against key bacterial pathogens, highlighting their potential as antimicrobial agents .
Anticancer Properties
Emerging studies suggest that pyrazole derivatives possess anticancer potential by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Research Findings: A related compound exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 0.08 µM . This indicates that structural modifications in pyrazoles can lead to enhanced anticancer activity.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit cyclooxygenase enzymes and monoamine oxidases, which are involved in inflammatory responses and neurotransmitter metabolism .
- Interaction with Cell Signaling Pathways: Pyrazoles can modulate various signaling pathways, influencing cell survival and proliferation in cancer cells.
Properties
CAS No. |
337534-00-6 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-ethoxy-3-methyl-1-(2-methylphenyl)pyrazole |
InChI |
InChI=1S/C13H16N2O/c1-4-16-13-9-11(3)14-15(13)12-8-6-5-7-10(12)2/h5-9H,4H2,1-3H3 |
InChI Key |
WKVBVOXLDSSNSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN1C2=CC=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















